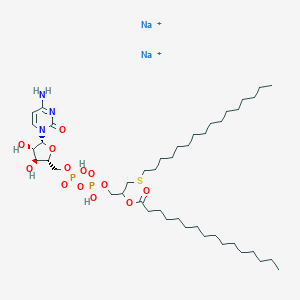![molecular formula C8H10ClN3 B150802 (1H-Benzo[d]imidazol-2-yl)methanamine hydrochloride CAS No. 7757-21-3](/img/structure/B150802.png)
(1H-Benzo[d]imidazol-2-yl)methanamine hydrochloride
Vue d'ensemble
Description
(1H-Benzo[d]imidazol-2-yl)methanamine hydrochloride is a derivative of benzimidazole, a heterocyclic compound consisting of fused benzene and imidazole rings. Benzimidazole derivatives are of significant interest due to their wide range of biological activities and applications in medicinal chemistry and catalysis .
Synthesis Analysis
The synthesis of benzimidazole derivatives can be achieved through various methods. For instance, the compound N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine was synthesized using a nucleophilic aromatic substitution reaction, starting from a chloro-substituted bipyridine and 4-phenylenediamine, resulting in a good yield . Another method involves the reaction of aromatic aldehyde with o-phenylenediamine in the presence of N,N-dimethylformamide/sulfur to obtain (1H-benzo[d]imidazol-2-yl)(phenyl)methanone . These methods highlight the versatility and adaptability of the synthesis of benzimidazole derivatives.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by the presence of the benzimidazole moiety, which is a bicyclic structure composed of benzene fused to an imidazole ring. The derivatives often contain various substituents that can significantly influence their chemical and biological properties. The structures of these compounds are typically confirmed using spectroscopic methods such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry .
Chemical Reactions Analysis
Benzimidazole derivatives can participate in a variety of chemical reactions. The synthesis processes often involve the formation of C-N bonds, which are crucial for constructing the benzimidazole core. The reactivity of these compounds can be manipulated by the choice of substituents and reaction conditions, allowing for the selective synthesis of different derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. These compounds often exhibit significant antimicrobial activity, which makes them valuable in the development of new pharmaceuticals. The antimicrobial properties are evaluated against various bacterial and fungal strains to determine their efficacy. The most active compounds in this class have been found to be potent antimicrobial agents, with some derivatives showing marked potency .
Applications De Recherche Scientifique
Synthesis and Characterization of Novel Derivatives
Researchers have explored the synthesis and characterization of novel derivatives from (1H-Benzo[d]imidazol-2-yl)methanamine hydrochloride. Vishwanathan and Gurupadayya (2014) synthesized a series of novel N-(1H-benzo[d]imidazol-2-yl)methyl-5-[(hetero)aryl-1,3,4-oxadiazol-2yl]methanamine derivatives, characterized by various spectroscopic techniques (Vishwanathan & Gurupadayya, 2014).
Metal Complex Formation and Biological Activity
The compound has been used in the formation of metal complexes with potential biological activities. Al-Hakimi et al. (2020) synthesized a ligand from (1H-Benzo[d]imidazol-2-yl) methanamine and examined the antibacterial, antifungal, and antitumor activities of its metal complexes (Al-Hakimi et al., 2020).
Corrosion Inhibition Studies
Yadav, Sarkar, and Purkait (2015) studied amino acid compounds, including derivatives of (1H-Benzo[d]imidazol-2-yl)methanamine, as inhibitors for steel corrosion in acidic solutions (Yadav, Sarkar, & Purkait, 2015).
Antimicrobial Activity of Derivatives
Ajani et al. (2016) synthesized 2-substituted benzimidazole derivatives from (1H-Benzo[d]imidazol-2-yl)methanamine and investigated their marked potency as antimicrobial agents (Ajani et al., 2016).
Fluorescence Properties and Sensor Development
The compound has been used in the development of fluorescent probes and sensors. Zheng Wen-yao (2012) synthesized a compound with (1H-Benzo[d]imidazol-2-yl)methanamine that exhibited strong fluorescence, useful in coordination with Zn2+ (Zheng Wen-yao, 2012).
Schiff Base Metal(II) Complexes and DNA Interactions
Kumaravel and Raman (2017) designed novel imidazole derived Schiff bases and their metal complexes, exploring their interactions with DNA and antimicrobial potencies (Kumaravel & Raman, 2017).
Domino Reactions in Organic Chemistry
Chen et al. (2020) reported a reaction involving (1-methyl-1H-benzo[d]imidazol-2-yl)methanamine, leading to complex molecular structures, demonstrating the compound's utility in advanced organic syntheses (Chen et al., 2020).
Antitumour Activities of Complexes
Che et al. (2015) synthesized a zinc complex based on a derivative of (1H-Benzo[d]imidazol-2-yl)methanamine and evaluated its photoluminescence and antitumor activity, demonstrating potential applications in cancer treatment (Che et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
1H-benzimidazol-2-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.ClH/c9-5-8-10-6-3-1-2-4-7(6)11-8;/h1-4H,5,9H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLWDIDXKBULLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50975355 | |
| Record name | 1-(1H-Benzimidazol-2-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50975355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-Benzo[d]imidazol-2-yl)methanamine hydrochloride | |
CAS RN |
5993-91-9 | |
| Record name | 1H-Benzimidazole-2-methanamine, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5993-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzimidazole, dihydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102325 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(1H-Benzimidazol-2-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50975355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B150722.png)
![10-Acetoxy-5H-dibenz[b,f]azepine-5-carboxamide](/img/structure/B150723.png)








![(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol](/img/structure/B150758.png)
